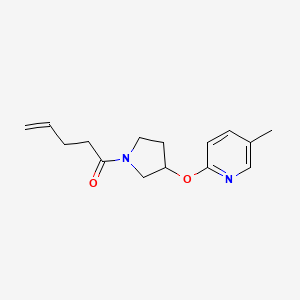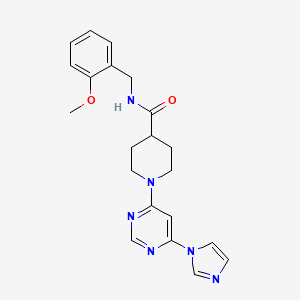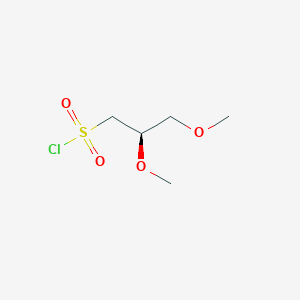
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C16H13ClN4O and its molecular weight is 312.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Antimicrobial Screening
Research on nicotinic acid derivatives, such as the ones prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrates significant antimicrobial activity against a range of bacteria and fungi. These compounds exhibit comparable efficacy to standard drugs, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Structural Characterization and Biological Implications
Nicotinamides, including various derivatives, are recognized for their broad applications from antimicrobial agents to biological process inhibitors. Structural modification of these compounds plays a crucial role in their biological activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole have provided insights into its potential as an aquaporin inhibitor, with implications for understanding its activity across different biological systems (Burnett et al., 2015).
Role in Cellular Metabolism and Disease Prevention
Nicotinamide is a critical component of cellular energy metabolism affecting physiology and disease states. Its role extends beyond metabolism, impacting oxidative stress and influencing pathways associated with cellular survival, immune system dysfunction, diabetes, and aging-related diseases. This underscores the potential of nicotinamide and its derivatives for therapeutic strategies across multiple diseases (Maiese et al., 2009).
Contribution to Cancer Research
The study of nicotinamide derivatives has provided valuable insights into cancer research, indicating that these compounds might play roles in epigenetic remodeling by creating a metabolic methylation sink. This process can lead to altered epigenetic states in cancer cells, influencing the expression of pro-tumorigenic gene products and pointing to a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Corrosion Inhibition and Material Science
Nicotinamide and its derivatives have also found applications in corrosion inhibition, demonstrating effectiveness in protecting mild steel in acidic environments. This highlights their potential utility in material science and industrial applications, where corrosion resistance is crucial (Jeeva et al., 2017).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-13(17)3-2-4-14(11)20-16(22)12-5-6-15(19-9-12)21-8-7-18-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHFIOEEJJJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)

![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2876522.png)
![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)

![2-chloro-1-[5-(dimethylamino)-1,2,3,4-tetrahydro-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2876530.png)

